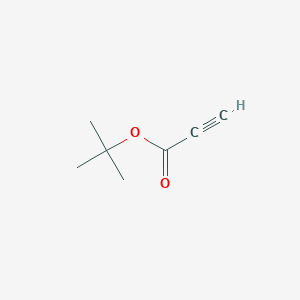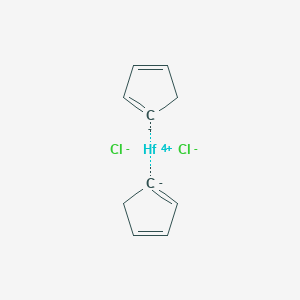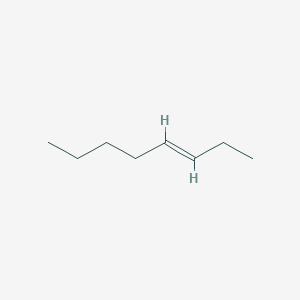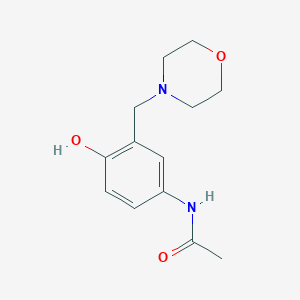
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide, also known as NM-3, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells through the activation of certain signaling pathways.
Effets Biochimiques Et Physiologiques
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide for lab experiments is its potential as an anticancer agent. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as the potential for developing new cancer drugs. However, one of the limitations of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide. One area of interest is the development of new cancer drugs based on the structure of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide. Another area of interest is the study of the potential of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide and its potential for use in various scientific research applications.
Conclusion:
In conclusion, N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is a synthetic compound that has shown potential in various scientific research applications. Its potential as an anticancer agent and its various biochemical and physiological effects make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and potential for use in various scientific research applications.
Méthodes De Synthèse
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with morpholine to form 4-nitrobenzylmorpholine. This compound is then reduced to 4-aminobenzylmorpholine, which is further reacted with 4-hydroxyphenylacetic acid to yield N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide.
Applications De Recherche Scientifique
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide has been studied for its potential in various scientific research applications. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
13886-00-5 |
|---|---|
Nom du produit |
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide |
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
N-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)14-12-2-3-13(17)11(8-12)9-15-4-6-18-7-5-15/h2-3,8,17H,4-7,9H2,1H3,(H,14,16) |
Clé InChI |
GDYRUTUBRQXWSW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCOCC2 |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCOCC2 |
Synonymes |
N-(4-HYDROXY-3-(4-MORPHOLINYLMETHYL) PHENYL)ACETAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



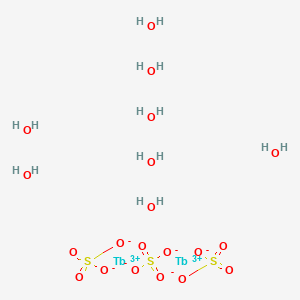
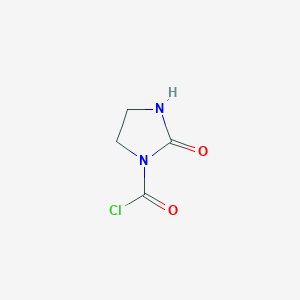
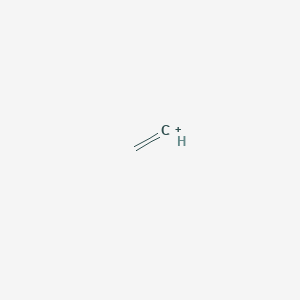
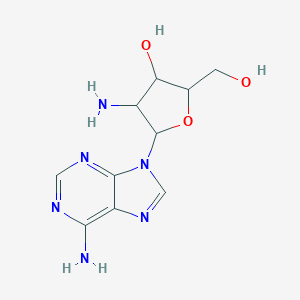
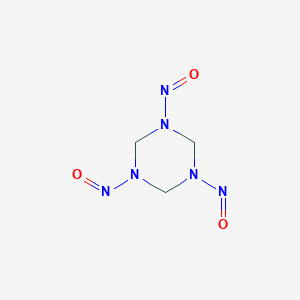
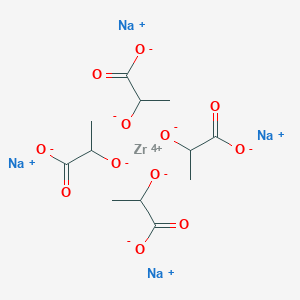
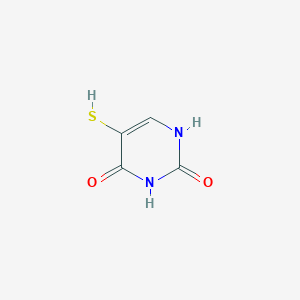
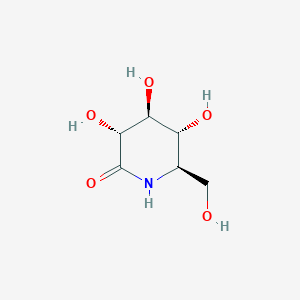
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

